Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate
Overview
Description
“Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate” is a chemical compound that has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give these derivatives .
Synthesis Analysis
The compound was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, making it an intermediate in the synthesis of a variety of interesting heterocyclic systems .Chemical Reactions Analysis
In chemical reactions, this compound has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives . Acylation and intramolecular cyclization of the pyran with carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride resulted in the formation of the corresponding desired bicyclic pyrimidine derivatives .Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activity
- Pyrimidine derivatives including Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate have been synthesized and shown to exhibit significant antibacterial and antifungal activities (A.S.Dongarwar et al., 2011).
Corrosion Inhibition
- These compounds have also been studied for their role as corrosion inhibitors, particularly in the context of iron corrosion in acidic environments (Khaled Abdelazim et al., 2021).
Anticancer Activity
- Certain pyrimidine derivatives, synthesized from this compound, have shown potential as anticancer agents in in vitro studies (H. Hafez et al., 2016).
Synthesis of New Chemical Structures
- Research has been conducted on the synthesis of new chemical structures, such as pyrano[2,3-d]pyrimidine scaffolds, using this compound (H. El‐Sayed et al., 2021).
Synthesis of Derivatives for Pharmaceutical Evaluation
- These pyrimidine derivatives have been synthesized and evaluated for various pharmaceutical applications, including anticancer, antifungal, and insecticidal activities (N. Shafiq et al., 2020).
Structural and Bonding Analysis
- Structural and bonding analyses of related pyrimidine compounds have provided insights into their potential as pharmaceutical agents (Y. S. Sherlin et al., 2018).
Properties
IUPAC Name |
ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCZEJRHVNHLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676908 | |
Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858955-37-0 | |
Record name | Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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